molecular formula C6H13NO2 B072161 2-(Dimethylamino)ethyl acetate CAS No. 1421-89-2

2-(Dimethylamino)ethyl acetate

Cat. No. B072161
CAS RN: 1421-89-2
M. Wt: 131.17 g/mol
InChI Key: GOLSFPMYASLXJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(Dimethylamino)ethyl acetate and its derivatives can be synthesized through multiple chemical pathways, including reactions starting from ethyl acetoacetate and various amines or reagents. For example, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was prepared from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, showcasing the versatility in synthetic approaches for compounds containing the 2-(dimethylamino)ethyl acetate structure (Bevk et al., 2001).

Molecular Structure Analysis

The molecular structure of 2-(dimethylamino)ethyl acetate derivatives has been elucidated using various spectroscopic techniques. For instance, compounds with the 2-(dimethylamino)ethyl moiety have been characterized to determine their structural configurations, which play a crucial role in their chemical behavior and biological activity. X-ray crystallography and computational studies, such as those performed on (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, offer detailed insights into the geometrical parameters of these molecules (Mabkhot et al., 2019).

Scientific Research Applications

Summary of the Application

“2-(Dimethylamino)ethyl acetate” is used in the synthesis of diblock copolymers of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS), which form polymersomes . These polymersomes are being studied for their potential use as drug delivery systems or nanoreactors .

Methods of Application or Experimental Procedures

The diblock copolymers were synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .

Results or Outcomes

The polymersomes showed a dual stimulus-response to pH and temperature, making them a potential platform for gene delivery and nanoreactors . Transmission electron microscopy showed spherical aggregates and confirmed the diameter around 80 nm .

2. Application in Gene Delivery

Summary of the Application

Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA), which can be synthesized using “2-(Dimethylamino)ethyl acetate”, is a water-soluble polymer that can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This makes it useful for gene delivery .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use case were not detailed in the source .

Results or Outcomes

PDMAEMA and its copolymers have been used for gene delivery . Additionally, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system . Another thermosensitive and crosslinked PDMAEMA nanogel was exploited in anticancer therapy as a drug delivery system of doxorubicin .

Safety And Hazards

2-(Dimethylamino)ethyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(dimethylamino)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLSFPMYASLXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061684
Record name Acetic acid, 2-(dimethylamino)ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethyl acetate

CAS RN

1421-89-2
Record name Dimethylaminoethyl acetate
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Record name Dimethylaminoethyl acetate
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Record name 2-(Dimethylamino)ethyl acetate
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Record name Acetic acid, 2-(dimethylamino)ethyl ester
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Record name Acetic acid, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-dimethylaminoethyl acetate
Source European Chemicals Agency (ECHA)
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Record name DIMETHYLAMINOETHYL ACETATE
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Synthesis routes and methods I

Procedure details

With gentle cooling, 168.5 g of acetic anhydride are added dropwise to 133.6 g of 2-dimethylaminoethanol in the course of 20 minutes, whereupon the temperature rises from 20° C. to a maximum of 105° C. The reaction mixture is kept for 30 minutes at 100° C. and then cooled. Then 750 ml of CHCl3 are added and the acetic acid formed is neutralised with 380 ml of 20% sodium hydroxide solution at 30°-35° C. with cooling. The two phases are separated and the organic phase is washed with a small amount of H2O. Distillation of the residue affords 151.7 g (77.7%) of product with a boiling point of 114° C./225 torr.
Quantity
168.5 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77.7%

Synthesis routes and methods II

Procedure details

With gentle cooling, 168.5 g of acetic anhydride are added dropwise to 133.6 g of 2-dimethylaminoethanol in the course of 20 minutes, whereupon the temperature rises from 20° C. to a maximum of 105° C. The reaction mixture is kept for 30 minutes at 100° C. and then cooled. Then 750 ml of CHCl3 are added and the acetic acid formed is neutralised with 380 ml of 20% sodium hydroxide solution at 30°-35° C. with cooling. The two phases are separated and the organic phase is washed with a small amount of H2O. Distillation of the residue affords 151.7 g (77.7%) of product with a boiling point of 114° C./225 torr.
Quantity
168.5 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
MM Tosta, JR Mora, T Cordova, G Chuchani - Journal of Molecular …, 2010 - Elsevier
The kinetics and mechanisms of the gas-phase elimination reaction of several alkyl and (dimethylamino)alkyl acetates were studied by means of electronic structure calculations using …
Number of citations: 5 www.sciencedirect.com
G Chuchani, I Martin, JA Hernandez A… - The Journal of …, 1980 - ACS Publications
The rates of the gas phase pyrolysis of six ß-substituted ethyl acetates were studied in a static system over the temperature range 319-450 C and the pressure range 63-207 mmHg. In …
Number of citations: 27 pubs.acs.org
JH Fellman, TS Fujita - Biochimica et Biophysica Acta, 1962 - Elsevier
… 2-Dimethylamino ethyl acetate, 3-dimethylaminopropyl acetate, 4-dimethylaminobutyl acetate show the expected absorption spectra for the carbonyl peak in that they are precisely like …
Number of citations: 25 www.sciencedirect.com
RJ Hart, C Potter, RG Wilson - Pesticide Science, 1977 - Wiley Online Library
Acetylocholine, arecoline, 2‐(dimethylamino)ethyl acetate, L‐glutamic acid, L‐4‐methyl‐eneglutamic acid, (±)‐quisqualic acid, 4‐aminobutyric acid, and dicrotophos were injected into …
Number of citations: 6 onlinelibrary.wiley.com
R Messerer, M Kauk, D Volpato… - ACS chemical …, 2017 - ACS Publications
Aiming to design partial agonists as well as allosteric modulators for the M 1 muscarinic acetylcholine (M 1 AChR) receptor, two different series of bipharmacophoric ligands and their …
Number of citations: 24 pubs.acs.org
R Deml, K Dettner - Journal of chemical ecology, 1994 - Springer
The ability ofAttacus atlas caterpillars to spray a defensive secretion seems to be due to the fine structure of the integumental glands that produce it. The giant gland cells are fixed to …
Number of citations: 17 link.springer.com
MT Epperson, CE Hadden… - The Journal of Organic …, 1995 - ACS Publications
The famous alkaloid quinine (1) has a long history and has played an integral part in thedevelopment of organic chemistry and medicine. Cinchona extracts were intro-duced into …
Number of citations: 11 pubs.acs.org
Z Zhang, P Zheng, Y Guo, Y Yang, Z Chen… - Journal of colloid and …, 2012 - Elsevier
Two Gemini surfactants with very similar structure but different spacer rigidity, namely 1-dodecanaminium,N,N′-[[(2E)-1,4-dioxo-2-butene-1,4-diyl]bis(oxy-2,1-ethanediyl)]bis[N,N-…
Number of citations: 43 www.sciencedirect.com
G Chuchani, A Rotinov, RM Dominguez… - The Journal of …, 1984 - ACS Publications
The gas-phase elimination kinetics of some amino esters and a keto acetate have been studied in the temperature region of 260.0-411.5 C and in the pressure range of 21.5-170.0 torr. …
Number of citations: 8 pubs.acs.org
F Aricò, M Chiurato, J Peltier… - European Journal of …, 2012 - Wiley Online Library
Sulfur and nitrogen half‐mustard compounds lose their aggressive properties when the chlorine atom is replaced by a carbonate moiety. The anchimeric effect of the novel mustard …

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